4'-Chloroacetophenone semicarbazone
Overview
Description
Mechanism of Action
Target of Action
Semicarbazones, in general, are known to interact with various enzymes and receptors in the body . For instance, some chloro-substituted semicarbazones have been found to inhibit cathepsin B, an enzyme involved in protein degradation .
Mode of Action
Semicarbazones, including 4’-Chloroacetophenone semicarbazone, are derivatives of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They interact with their targets through the terminal -NH2 group of semicarbazide, which behaves very similarly to primary amines
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, thereby affecting the associated metabolic pathways .
Result of Action
Some semicarbazones have been found to exhibit anticonvulsant activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Chloroacetophenone semicarbazone. For instance, the compound’s stability and reusability can be improved by immobilizing the active cells in a material like Ca-alginate coated with chitosan . This can enhance the compound’s thermal stability, pH stability, solvent tolerance, and storability .
Biochemical Analysis
Biochemical Properties
4’-Chloroacetophenone semicarbazone plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with lysosomal cysteine protease, cathepsin B, which is an enzyme involved in protein degradation within the lysosome . The interaction between 4’-Chloroacetophenone semicarbazone and cathepsin B results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular processes that rely on protein degradation.
Cellular Effects
The effects of 4’-Chloroacetophenone semicarbazone on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cathepsin B by 4’-Chloroacetophenone semicarbazone can lead to altered lysosomal function, which in turn affects autophagy and other cellular degradation pathways . Additionally, the compound’s potential anticonvulsant properties suggest that it may impact neuronal cells by modulating neurotransmitter release and synaptic function.
Molecular Mechanism
The molecular mechanism of action of 4’-Chloroacetophenone semicarbazone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of cathepsin B, inhibiting its proteolytic activity . This inhibition can lead to the accumulation of undegraded proteins within the lysosome, triggering cellular stress responses and potentially altering gene expression patterns related to protein degradation and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Chloroacetophenone semicarbazone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Chloroacetophenone semicarbazone remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of cathepsin B activity, leading to prolonged effects on cellular processes such as autophagy and protein degradation.
Dosage Effects in Animal Models
The effects of 4’-Chloroacetophenone semicarbazone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4’-Chloroacetophenone semicarbazone is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter metabolite levels within the cell. The interaction of 4’-Chloroacetophenone semicarbazone with metabolic enzymes can also affect the overall metabolic profile of the cell, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 4’-Chloroacetophenone semicarbazone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4’-Chloroacetophenone semicarbazone within tissues can vary, with higher concentrations observed in organs such as the liver and brain.
Subcellular Localization
The subcellular localization of 4’-Chloroacetophenone semicarbazone is an important factor in its activity and function. The compound has been found to localize within the lysosome, where it exerts its inhibitory effects on cathepsin B . Targeting signals or post-translational modifications may direct 4’-Chloroacetophenone semicarbazone to specific compartments or organelles within the cell. The localization of the compound within the lysosome is crucial for its role in modulating lysosomal function and protein degradation pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Chloroacetophenone semicarbazone can be synthesized through the reaction of 4’-chloroacetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of 4’-chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of semicarbazones from ketones or aldehydes and semicarbazide.
Substitution Reactions: Reactions involving the replacement of the chloro group with other substituents under specific conditions.
Common Reagents and Conditions:
Acidic or Basic Media: The compound can react differently in acidic or basic media, leading to the formation of various products such as oxadiazole derivatives in acidic conditions and 1,2,4-triazoles in alkaline conditions.
Oxidizing Agents: Oxidation reactions can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Oxadiazole Derivatives: Formed in acidic media.
1,2,4-Triazoles: Formed in alkaline media.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticonvulsant and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Comparison with Similar Compounds
4’-Chloroacetophenone: The parent compound, which lacks the semicarbazone moiety.
Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.
Uniqueness: 4’-Chloroacetophenone semicarbazone is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to its analogs, it exhibits a different spectrum of activity and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
7575-74-8 |
---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
[(Z)-1-(4-chlorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
NRVQPAZCFBJKNE-SDQBBNPISA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
Key on ui other cas no. |
7575-74-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.